molecular formula C15H18N2O3 B1415025 1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid CAS No. 1152565-38-2

1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid

Cat. No. B1415025
M. Wt: 274.31 g/mol
InChI Key: CNKNPHOFFFTVDP-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the carboxylic acid group (-COOH) suggests that this compound may exhibit acidic properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazole ring, the trimethylphenoxy group attached at the 5-position of the pyrazole ring, and the carboxylic acid group attached at the 4-position of the pyrazole ring. The presence of these functional groups would influence the compound’s reactivity and physical properties .

Scientific Research Applications

Synthesis and Molecular Studies

  • Synthesis and Characterization : Pyrazole derivatives have been synthesized through functionalization reactions, showing a range of chemical behaviors based on their structural modifications. For instance, the reactions of 1H-pyrazole-3-carboxylic acid with various aminophenols lead to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which were studied for their chemical structures and reaction mechanisms through spectroscopic methods and theoretical calculations (Yıldırım & Kandemirli, 2006).

  • Molecular Conformation and Hydrogen Bonding : Research on pyrazole derivatives also explores their molecular conformation and hydrogen bonding patterns. For example, studies on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives have revealed complex hydrogen-bonded framework structures, which are significant for understanding the chemical and physical properties of these compounds (Asma et al., 2018).

Optical Properties

  • Optical and Fluorescent Properties : Pyrazole derivatives have been investigated for their optical properties, including fluorescence. For instance, the synthesis and optical properties of antipyrine derivatives have been examined, showing potential applications in materials science and photonics (El-Ghamaz et al., 2017).

Complex Formation and Crystal Structures

  • Complex Formation : Pyrazole derivatives can form complexes with metals, which is crucial for applications in coordination chemistry and catalysis. Studies on Cu(II) and Co(II) complexes with pyrazole-carboxylic acid ligands have shed light on their structural aspects, showing different coordination modes and geometries (Jacimovic et al., 2015).

properties

IUPAC Name

1,3-dimethyl-5-(2,3,5-trimethylphenoxy)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-8-6-9(2)10(3)12(7-8)20-14-13(15(18)19)11(4)16-17(14)5/h6-7H,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKNPHOFFFTVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=C(C(=NN2C)C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid

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